molecular formula C15H2F10O2 B5398717 (E)-2,3-bis(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid

(E)-2,3-bis(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid

Cat. No.: B5398717
M. Wt: 404.16 g/mol
InChI Key: STTQOCSPZCEWPC-OWOJBTEDSA-N
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Description

(E)-2,3-bis(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of two pentafluorophenyl groups attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-bis(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-bis(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The pentafluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-2,3-bis(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (E)-2,3-bis(2,3,4,5

Properties

IUPAC Name

(E)-2,3-bis(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H2F10O2/c16-5-3(6(17)10(21)13(24)9(5)20)1-2(15(26)27)4-7(18)11(22)14(25)12(23)8(4)19/h1H,(H,26,27)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTQOCSPZCEWPC-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C1=C(C(=C(C(=C1F)F)F)F)F)/C(=O)O)\C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H2F10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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